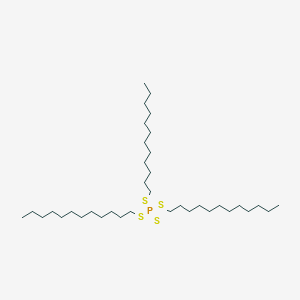

Tridodecyl phosphorotetrathioate

Description

Properties

CAS No. |

14019-39-7 |

|---|---|

Molecular Formula |

C36H75PS4 |

Molecular Weight |

667.2 g/mol |

IUPAC Name |

tris(dodecylsulfanyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C36H75PS4/c1-4-7-10-13-16-19-22-25-28-31-34-39-37(38,40-35-32-29-26-23-20-17-14-11-8-5-2)41-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |

InChI Key |

NJNCZPRVQKUNBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSP(=S)(SCCCCCCCCCCCC)SCCCCCCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Tridodecyl Phosphorotetrathioate

Novel Synthetic Routes for Tridodecyl Phosphorotetrathioate

The construction of the phosphorotetrathioate core and the introduction of its long alkyl chains necessitate specialized synthetic approaches. This subsection explores several advanced methods for the synthesis of this compound.

A primary route for the synthesis of this compound involves the reaction of dodecyl mercaptan with a suitable thiophosphoryl chloride derivative. Thiophosphoryl chloride (PSCl₃) serves as a key precursor, which can be prepared by reacting phosphorus trichloride (B1173362) with sulfur, often in the presence of a catalyst like ferric chloride. The reaction temperature is typically maintained around 120-140°C.

The subsequent reaction of thiophosphoryl chloride with three equivalents of dodecyl mercaptan (C₁₂H₂₅SH) leads to the formation of this compound. This nucleophilic substitution reaction, where the sulfur of the mercaptan attacks the phosphorus atom, is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A related approach involves the reaction of alkyl mercaptans with phosphorus trichloride and elemental sulfur. This method can be used to prepare phosphorodichloridodithioates, which can be further reacted with mercaptans to yield the desired phosphorotetrathioate.

| Reactants | Reagents/Catalyst | Product |

| Phosphorus Trichloride, Sulfur | Ferric Chloride | Thiophosphoryl Chloride |

| Thiophosphoryl Chloride, Dodecyl Mercaptan | Base | This compound |

| Alkyl Mercaptan, Phosphorus Trichloride, Sulfur | Amine Catalyst | Phosphorodichloridodithioate |

Table 1: Key Reactions in the Synthesis of this compound.

The exploration of reactive intermediates like alkyl phosphenotrithioates presents a potential, albeit less conventional, pathway for the synthesis of phosphorotetrathioates. Phosphenotrithioates are P(V) species that could theoretically serve as precursors. While direct literature on the use of alkyl phosphenotrithioates for the synthesis of this compound is scarce, the reactivity of related organophosphorus compounds suggests a plausible synthetic strategy.

The synthesis could conceptually proceed through the reaction of a suitable phosphenotrithioate intermediate with dodecyl mercaptan. The high reactivity of the phosphenotrithioate would likely drive the reaction towards the formation of the thermodynamically stable phosphorotetrathioate. Further research is required to establish the viability and efficiency of this synthetic route.

The phosphorus atom in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers (R and S). The stereochemistry of such organophosphorus compounds can significantly influence their physical and chemical properties. digitellinc.comacs.orgnih.govethz.ch The development of stereocontrolled synthetic methods is therefore of great interest. digitellinc.comoup.com

Achieving stereocontrol in the synthesis of phosphorotetrathioates can be approached by using chiral auxiliaries or catalysts. Chiral phosphoramidite (B1245037) reagents, often derived from natural sources like limonene, have been successfully employed in the stereoselective synthesis of phosphorothioate (B77711) linkages in oligonucleotides. thieme-connect.comnih.gov This methodology could be adapted for the synthesis of chiral this compound. The use of a chiral auxiliary would direct the incoming nucleophile (dodecyl mercaptan) to attack the phosphorus center from a specific face, leading to the preferential formation of one enantiomer.

The separation of enantiomers can be achieved through chiral chromatography techniques, which are widely used for the resolution of chiral organophosphorus compounds. frontiersin.org

| Stereoisomer | Potential Property Difference |

| (R)-Tridodecyl phosphorotetrathioate | Specific rotation of plane-polarized light |

| (S)-Tridodecyl phosphorotetrathioate | Different interaction with other chiral molecules |

Table 2: Potential Differences Between Enantiomers of this compound.

Functionalization and Structural Modification of this compound

The ability to selectively modify the structure of this compound opens up possibilities for tailoring its properties for specific applications.

The this compound molecule presents multiple sites for potential chemical modification. The four sulfur atoms, while chemically similar, may exhibit different reactivities depending on their position (thiono vs. thiolo) and the steric environment. Chemo- and regioselective derivatization aims to target a specific site in the molecule, allowing for precise structural modifications.

For instance, selective oxidation of one of the sulfur atoms could lead to the formation of a phosphorothioate-sulfoxide or a phosphorothioate-sulfone. The choice of oxidizing agent and reaction conditions would be crucial in achieving such selectivity. Derivatization of phosphorothioate oligonucleotides has been achieved through reactions targeting the sulfur atom, such as with cysteine analogues, which could be conceptually applied here. nih.govacs.org

Immobilizing this compound onto a solid support, such as a polymer resin, can offer several advantages, including ease of handling, potential for recycling, and application in continuous flow processes. nih.govnih.gov The synthesis of polymer-supported organophosphorus compounds is a well-established field. nih.govnih.govingentaconnect.com

A common strategy for creating polymer-bound architectures is to first synthesize a functionalized version of the target molecule that can be covalently attached to a polymer backbone. For this compound, this could involve introducing a reactive group, such as a vinyl or an amino group, onto one of the dodecyl chains. This functionalized molecule can then be copolymerized or grafted onto a suitable polymer support.

Alternatively, a polymer with reactive sites can be treated with a derivative of this compound to form a covalent linkage. The choice of polymer and linking chemistry would depend on the desired properties and application of the final material.

| Support Material | Potential Advantage |

| Polystyrene Resin | Good chemical stability and compatibility with organic solvents. |

| Silica Gel | High surface area and mechanical stability. |

Table 3: Potential Support Materials for this compound.

Mechanistic Investigations and Reaction Kinetics of Tridodecyl Phosphorotetrathioate

Elucidation of Reaction Pathways and Intermediates involving Tridodecyl Phosphorotetrathioate

The reaction pathways of phosphorotetrathioates can be complex, involving the reactivity of both the phosphorus and sulfur centers. researchgate.net Depending on the conditions, these compounds can undergo rearrangements, hydrolysis, or decomposition.

Studies on analogous S-alkyl O,O-dialkyl thiophosphates show they can be metallated to form dipole-stabilized carbanions, which then rearrange to α-mercaptophosphonates. rsc.org Another documented pathway for related S-(2-aminoethyl) thiophosphates involves a rearrangement to N-(2-mercaptoethyl)phosphoramidates under basic conditions at room temperature. researchgate.net

For phosphorothioates in general, reactions can proceed through nucleophilic substitution at the phosphorus atom. The decomposition of organophosphorus pesticides with P-S bonds, for instance, can occur via either a single-step concerted mechanism or a two-step addition-elimination process involving a trigonal bipyramidal intermediate. acs.org The specific pathway is influenced by the nature of the attacking nucleophile and the leaving group. acs.org In the presence of certain oxidants like dimethyl sulfoxide (B87167) (DMSO), thiols can react with dialkyl phosphites to form phosphorothioates, proceeding through a disulfide intermediate. researchgate.net

Computational studies using Density Functional Theory (DFT) on the reaction of elemental sulfur and polysulfides with nucleophiles like phosphines suggest that unimolecular decomposition pathways of polysulfide intermediates are often kinetically favored, indicating these intermediates can be transient. chemrxiv.org

Quantitative Kinetic Studies and Rate Law Determination for this compound Reactions

Rate = k[A]m[B]n photophysics.com

Here, k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and the exponents m and n are the reaction orders with respect to each reactant. photophysics.com These orders must be determined experimentally by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate. photophysics.com

For example, in studies of organophosphate hydrolysis, the reaction progress can be monitored using techniques like ³¹P NMR spectroscopy. acs.org The conversion rate can be calculated from the integrated signals of reactants and products. acs.org By plotting the natural logarithm of the remaining reactant concentration versus time, the observed rate constant (kₒₒₒ) can be determined from the slope of the initial linear portion of the curve, assuming pseudo-first-order kinetics. acs.orgresearchgate.net

Influence of Reaction Environment on this compound Reactivity

The chemical environment, including the solvent and the presence of catalysts, profoundly impacts the reactivity of organophosphorus compounds.

Solvents can significantly alter reaction rates and mechanisms by differentially solvating the ground state (reactants) and the transition state. nih.govosti.gov This influence stems from factors like solvent polarity, proticity (ability to donate hydrogen bonds), and dielectric constant. wikipedia.orgnih.gov

Polarity and Stabilization: Polar solvents can stabilize charged species. For reactions proceeding through a more charged transition state compared to the reactants, an increase in solvent polarity generally accelerates the rate. wikipedia.org Conversely, if the charge is more dispersed in the transition state, a more polar solvent may slow the reaction. wikipedia.org For example, the hydrolysis of some phosphate (B84403) diesters proceeds dramatically faster in non-polar aprotic solvents like cyclohexane (B81311) and acetone (B3395972) compared to water, indicating that desolvation of the phosphoryl group can significantly lower the activation energy. nih.gov

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can form strong hydrogen bonds, which can stabilize anions. libretexts.org In nucleophilic substitution reactions, this can stabilize the nucleophile, potentially decreasing its reactivity and slowing the reaction rate. wikipedia.orglibretexts.org Aprotic polar solvents (e.g., DMSO, acetonitrile), lacking this strong H-bonding ability, often accelerate such reactions. wikipedia.org

Mass Transfer: In heterogeneous systems, such as lubrication, the solvent (base oil) affects the mass transfer of the additive to the surface, influencing the kinetics of tribofilm formation. osti.govresearchgate.net

The choice of solvent can thus shift reaction equilibria and even favor one reaction pathway over another. nih.govlibretexts.org

Catalysts can alter the rate and selectivity of reactions involving organophosphorus compounds.

Photocatalysis: Modern synthetic methods have employed photocatalysis for the transformation of elemental white phosphorus (P₄) into valuable organophosphorus compounds like triarylphosphines. nih.gov An iridium-based photocatalyst, activated by blue light, can generate aryl radicals that subsequently react with the P₄ core. nih.gov

Enzymatic Catalysis: Phosphotriesterases are enzymes that can hydrolyze the phosphate-triester linkages in a variety of organophosphorus compounds. mdpi.com The catalytic efficiency of these enzymes can be influenced by the surrounding medium; for instance, non-ionic surfactants can enhance their activity, while anionic surfactants may act as inhibitors. mdpi.com

Impact on Emission Control Catalysts: In automotive applications, phosphorus-containing lubricant additives like this compound can have a detrimental effect on exhaust after-treatment catalysts. sae.orgsemanticscholar.org Phosphorus can poison the catalyst by reacting with components of the washcoat, such as ceria, to form stable compounds like cerium orthophosphate (CePO₄). semanticscholar.org This deactivates the catalyst, reducing its efficiency in converting harmful exhaust gases. researchgate.netosti.gov Studies comparing phosphorus-based additives to alternatives, such as boron-containing compounds, have shown that the latter have a significantly lower impact on catalyst performance. semanticscholar.orgosti.gov

Mechanistic Aspects in Specific Application Contexts of this compound

The primary application for this compound is as an ashless anti-wear additive in lubricants. Its mechanism of action is understood within the framework of tribochemistry.

Under boundary lubrication conditions, where direct asperity-to-asperity contact occurs, lubricant additives like this compound undergo tribochemical reactions to form a protective surface film, known as a tribofilm. rsc.org These reactions are activated by the high local pressures and shear stresses at the contacting surfaces, which can induce chemical transformations at temperatures much lower than those required for purely thermal reactions. rsc.org

As an ashless dialkyl dithiophosphate (B1263838) (DDP), its mechanism is often compared to that of the widely used zinc dialkyl dithiophosphates (ZDDPs). The key difference is the absence of a metal cation.

Tribofilm Formation and Composition: During sliding contact on steel or aluminum surfaces, the P-S bonds in the dithiophosphate molecule break due to tribochemical interactions. researchgate.net The additive decomposes and reacts with the metal surface. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) analyses of tribofilms formed from ashless DDPs on steel surfaces reveal that they are primarily composed of iron phosphates (short-chain polyphosphates), iron sulfates, and iron sulfides. researchgate.netresearchgate.net The sulfur species near the film's surface tend to be in a higher oxidation state (sulfates), while sulfides are found more in the interior of the film. researchgate.net

The protective mechanism involves the formation of this sacrificial layer that shears in preference to the underlying substrate, thus reducing wear. The phosphate component acts as a glassy, load-bearing material, while the sulfur compounds also contribute to the anti-wear and extreme pressure properties. researchgate.net

Mechanistic Role of this compound in Heterogeneous and Homogeneous Catalysis

As of the current body of scientific literature, there are no available studies that specifically investigate the mechanistic role of this compound in either heterogeneous or homogeneous catalysis. Research has predominantly centered on its application as a lubricant additive, focusing on its tribological and thermal degradation properties. Consequently, there is no data to populate the following subsections.

Mechanistic Investigations in Heterogeneous Catalysis

No research findings available.

Mechanistic Investigations in Homogeneous Catalysis

No research findings available.

Comparative Analysis of Catalytic Activity

Applications of Tridodecyl Phosphorotetrathioate in Advanced Materials Science and Engineering

Contributions of Tridodecyl Phosphorotetrathioate to Materials Science

Beyond its direct application as a lubricant additive, this compound contributes to the broader field of materials science by enabling the use and enhancing the durability of various materials in mechanically demanding environments.

While primarily known as a lubricant additive that acts at a surface interface, the role of this compound in polymeric and composite materials is chiefly one of an enabler. Its primary contribution is not as a bulk additive mixed into the polymer matrix itself, but as a surface-modifying agent that allows these materials to be used in applications involving friction and wear.

By providing effective lubrication at the interface between a polymer or composite component and a countersurface (e.g., a metal gear or shaft), it prevents premature failure due to abrasion, scuffing, and frictional heat. This surface protection is critical for the successful implementation of polymer and composite gears, bearings, and seals in automotive and industrial machinery, where reducing weight and improving efficiency are key objectives. In this context, the compound acts as a crucial material-protecting agent, expanding the operational boundaries and service life of advanced lightweight materials.

No information available for "this compound"

Despite a comprehensive search of available scientific and technical literature, no specific information was found for the chemical compound “this compound.” Consequently, the requested article focusing on its applications in advanced materials science, engineering, and catalytic research cannot be generated.

The search encompassed databases and scientific journals for data pertaining to the following outlined topics:

Catalytic Research and Development with this compound

Development of Novel Catalytic Systems Based on this compound Analogues

The lack of available data prevents the creation of the specified content, including detailed research findings and data tables. Broader searches on related compound classes, such as organothiophosphates, were conducted but did not yield any specific information that could be directly and accurately attributed to "this compound" as per the user's strict instructions.

Therefore, it is not possible to provide an article that adheres to the required focus on "this compound."

Theoretical and Computational Chemistry Studies on Tridodecyl Phosphorotetrathioate

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical Methods) on Tridodecyl Phosphorotetrathioate

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on its electronic structure. Methods such as Density Functional Theory (DFT), Ab Initio, and semiempirical approaches are used to calculate molecular properties. rsc.orgrsc.orgresearchgate.net For a molecule like this compound, these calculations could elucidate its reactivity, stability, and electronic properties, which are key to its function, for instance, as a lubricant additive. mdpi.commdpi.com

However, a detailed search of public scientific databases and literature reveals no specific studies where these quantum chemical methods have been applied to this compound.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. For an additive like this compound, the HOMO energy relates to its ability to donate electrons (e.g., to a metal surface to form a protective film), while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. rsc.org

A literature search did not yield any studies that specifically analyze the electronic structure or apply FMO theory to this compound. Such an analysis would be valuable for understanding its interaction with metal surfaces in lubrication contexts.

Computational chemistry can be used to model reaction pathways, identifying transition states and calculating activation energies. For this compound, this could involve studying its decomposition mechanisms under high pressure and temperature or its reactions with metal surfaces to form tribofilms. Understanding these mechanisms is vital for predicting the compound's lifespan and effectiveness as an additive.

No computational studies predicting reaction mechanisms or transition states for reactions involving this compound are currently available in published literature.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a large molecule like this compound, MD simulations can provide insights into its conformational flexibility, interactions with other molecules (like base oils or water), and its behavior at interfaces. mdpi.comfrontiersin.org

There are no specific molecular dynamics simulation studies on this compound found in the scientific literature.

The three long dodecyl chains of this compound give it significant conformational freedom. Conformational analysis via MD simulations would reveal the most stable three-dimensional shapes of the molecule and how it flexes and moves in a liquid environment. This dynamic behavior influences physical properties like viscosity and the ability of the molecule to pack effectively on a surface. Studies on similar phosphorothioate-modified molecules have shown that such modifications can significantly alter structural dynamics. oup.com

Specific research detailing the conformational analysis and dynamic behavior of this compound has not been published.

As a likely surface-active agent, the behavior of this compound at interfaces (e.g., oil-metal or oil-water) is critical to its function. MD simulations are well-suited to model how these molecules arrange themselves on a surface, whether they form ordered monolayers (self-assembly), and how they respond to shear forces. This information is key to understanding the formation and properties of anti-wear films. mdpi.com

No simulation studies on the interfacial behavior or self-assembly of this compound could be located in the existing body of scientific work.

Structure-Activity/Function Relationship Modeling for this compound

Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's structural features (descriptors) with its observed activity or function. nih.gov For a series of related phosphorothioate (B77711) compounds, a QSAR model could predict their performance as anti-wear or anti-corrosion additives based on descriptors like chain length, branching, or electronic properties. This allows for the rational design of new, more effective additives. nih.gov

No SAR or QSAR modeling studies specifically including this compound were found. Research on related organophosphate esters has shown correlations between molecular size and properties like diffusion and release from polymers, indicating the potential utility of such models. nih.govacs.org

Data Tables

As no specific experimental or computational data on this compound were found in the reviewed literature, no data tables can be generated. Should such studies be published, one could expect tables with the following types of information:

Table 1: Example of Potential Quantum Chemical Data This table is for illustrative purposes only, as no data has been published.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy (eV) | Data not available | e.g., DFT/B3LYP/6-31G(d) |

| LUMO Energy (eV) | Data not available | e.g., DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap (eV) | Data not available | e.g., DFT/B3LYP/6-31G(d) |

Table 2: Example of Potential Molecular Dynamics Simulation Parameters This table is for illustrative purposes only, as no data has been published.

| Property | Simulated Value | System Conditions |

|---|---|---|

| Radius of Gyration (nm) | Data not available | e.g., In dodecane, 300 K |

| Diffusion Coefficient (m²/s) | Data not available | e.g., In dodecane, 300 K |

Environmental Fate and Behavior Research of Tridodecyl Phosphorotetrathioate Excluding Ecotoxicity and Mammalian Safety

Assessment of Phosphorus Mobilization and Eutrophication Potential from Tridodecyl Phosphorotetrathioate Decomposition

The decomposition of organophosphorus compounds like this compound can release phosphorus into the environment. bohrium.com This mobilized phosphorus, primarily in the form of phosphate (B84403), is a key nutrient for aquatic plants and algae. An excessive input of phosphate into aquatic systems can lead to eutrophication, characterized by harmful algal blooms, oxygen depletion, and a decline in water quality. nih.gov

The potential for this compound to contribute to eutrophication depends on the rate at which it is degraded and the subsequent release of its phosphorus content. The phosphorus release from organic residues is influenced by the chemical nature of the residue itself. bohrium.com For some organic materials, the rate of decomposition is correlated with the release of phosphorus. bohrium.com

The process of phosphorus release can be influenced by microbial activity. Certain bacteria are known to store phosphorus as polyphosphate and can release it under specific environmental conditions, such as anoxia (lack of oxygen) and the presence of sulfide. nih.gov This microbially mediated release can lead to high concentrations of phosphate in sediments and pore water. nih.gov

Table 2: Factors Influencing Phosphorus Mobilization and Eutrophication Potential

| Factor | Influence on Phosphorus Release | Implication for this compound |

|---|---|---|

| Rate of Decomposition | Faster degradation leads to quicker phosphorus release. | The slow degradation of this hydrophobic compound may lead to a slow, chronic release of phosphorus. |

| Environmental Conditions | Anoxic and sulfidic conditions can enhance microbial phosphorus release. | In anoxic sediments where this compound may accumulate, microbially-driven phosphorus release could be significant. |

| Phosphorus Content of the Molecule | The amount of phosphorus per molecule determines the maximum potential release. | While a single molecule contains one phosphorus atom, the cumulative load from widespread use could be substantial. |

| Soil/Sediment Chemistry | The presence of minerals like iron hydroxides can bind released phosphate. | The bioavailability of released phosphorus will depend on the geochemical characteristics of the receiving environment. |

Environmental Distribution and Transport Mechanisms of this compound

The environmental distribution and transport of this compound are largely dictated by its physicochemical properties, particularly its high molecular weight and the presence of three long dodecyl (C12) alkyl chains. These structural features confer a high degree of lipophilicity (fat-loving) and hydrophobicity (water-repelling), which are expected to result in a high octanol-water partition coefficient (Kow). geoscienceworld.org

Partitioning Behavior:

Compounds with high Kow values tend to have low water solubility and a strong affinity for organic matter. geoscienceworld.org Consequently, if released into the environment, this compound is expected to partition strongly from the water phase to soil, sediment, and biota. geoscienceworld.orgnih.govcityu.edu.hk In aquatic systems, it would likely be found associated with suspended particulate matter and bottom sediments rather than dissolved in the water column. mdpi.comnih.gov This partitioning behavior can lead to its accumulation in depositional environments such as riverbeds, lake bottoms, and coastal sediments. nih.gov

Transport Mechanisms:

The transport of this compound in the environment can occur through several mechanisms:

Soil and Sediment Transport: Adsorbed to soil particles, it can be transported via surface runoff into rivers and other water bodies. nih.gov Within aquatic systems, it will be transported along with suspended sediments, eventually settling in areas of low flow.

Atmospheric Transport: While its high molecular weight would suggest a low vapor pressure, some semi-volatile organophosphate compounds can undergo long-range atmospheric transport, either in the gas phase or adsorbed to atmospheric particles. cityu.edu.hknih.gov The potential for atmospheric transport of this compound would depend on its specific vapor pressure and its tendency to adsorb to aerosols. For other organophosphorus insecticides like chlorpyrifos, atmospheric transport over considerable distances has been observed. nih.gov

Due to its hydrophobic nature, bioaccumulation in aquatic and terrestrial organisms is a potential concern. geoscienceworld.org Organisms can take up such compounds from their environment, and they can become concentrated in fatty tissues.

Table 3: Predicted Environmental Distribution and Transport of this compound

| Environmental Compartment | Expected Behavior | Primary Transport Mechanism(s) |

|---|---|---|

| Water | Low concentration in the dissolved phase; high partitioning to suspended solids. | Transport with water flow, primarily in the particulate phase. |

| Soil and Sediment | Strong adsorption to organic matter; accumulation in these compartments. | Erosion and runoff of soil particles; resuspension and transport of sediments. |

| Atmosphere | Low potential for significant gas-phase transport; may be transported adsorbed to particulate matter. | Atmospheric deposition (wet and dry). |

| Biota | Potential for bioaccumulation in fatty tissues of organisms. | Uptake from contaminated water, soil, and food. |

Future Directions and Emerging Research Avenues for Tridodecyl Phosphorotetrathioate

Exploration of Synergistic Effects of Tridodecyl Phosphorotetrathioate with Other Chemical Compounds

The performance of a lubricant is often determined by the complex interplay of its various components. While this compound possesses inherent anti-wear characteristics, future research is likely to focus on its synergistic interactions with other additives to achieve enhanced performance that surpasses the sum of the individual components.

Research into analogous organothiophosphate compounds, such as zinc dialkyldithiophosphates (ZDDP), has revealed significant synergistic effects when combined with other additives. For instance, studies have shown that the combination of ZDDP with certain ionic liquids can lead to a significant reduction in friction and wear. nih.govosti.gov This synergy is attributed to the formation of novel tribofilms with enhanced mechanical properties. It is plausible that similar research into this compound could yield comparable benefits, opening up new formulation strategies.

Another promising area of investigation is the interaction of this compound with nanoparticles. The addition of nanoparticles, such as nickel-based particles, to lubricant formulations containing ZDDP has been shown to form a protective film that works in concert with the traditional anti-wear additive, resulting in lower wear loss. mdpi.com Future studies could explore the compatibility and synergistic potential of various nanoparticles with this compound to develop next-generation lubricant packages.

Furthermore, the interaction with other modern additives, such as cyclopropanecarboxylic acid, should be explored. While some combinations may lead to competitive effects, a thorough understanding of these interactions is crucial for optimizing lubricant formulations. mdpi.com The design of multifunctional additives, which incorporate different functional groups into a single molecule, is also a growing trend. Research in this area could lead to the development of novel compounds that exhibit synergistic antioxidant and anti-wear properties when used with this compound. mdpi.com

Table 1: Potential Synergistic Partners for this compound Research

| Additive Class | Potential Synergistic Effect | Reference Compound Example |

| Ionic Liquids | Reduced friction and wear through enhanced tribofilm formation. | Phosphonium-alkylphosphate ionic liquids nih.govosti.gov |

| Nanoparticles | Formation of protective surface films, leading to decreased wear. | Nickel nanoparticles mdpi.com |

| Friction Modifiers | Optimization of frictional characteristics. | Cyclopropanecarboxylic acid mdpi.com |

| Multifunctional Additives | Combined antioxidant and anti-wear properties. | Hindered phenol-containing additives mdpi.com |

Development and Application of Advanced Spectroscopic and Analytical Techniques for this compound Research

A deeper understanding of the mechanisms by which this compound functions, degrades, and interacts with surfaces requires the application of sophisticated analytical techniques. While standard methods provide basic characterization, emerging research will increasingly rely on advanced spectroscopic and analytical tools to probe the complex chemical processes occurring at the molecular level.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation and identification of individual components in complex lubricant formulations. nih.gov The application of HPLC-MS/MS to studies of this compound could enable the detailed analysis of the parent compound, its degradation products, and its interactions with other additives in both new and used oils. This would provide invaluable data for understanding its performance and longevity.

To elucidate the structure of the tribofilms formed by this compound on metal surfaces, advanced surface-sensitive techniques are essential. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy can provide detailed information about the chemical composition and bonding within these thin protective layers. google.com The use of these techniques would allow researchers to understand how the tribofilm composition changes under different operating conditions and in the presence of other additives. Fourier Transform Infrared (FT-IR) spectroscopy has also been used to examine the structure and oxidative stability of related thiophosphate additives. google.com

The development of in-situ analytical methods will also be a critical future direction. Techniques that can monitor the chemical changes in the lubricant and on the lubricated surfaces in real-time under operating conditions would provide unprecedented insights into the dynamic processes of tribofilm formation and additive depletion.

Table 2: Advanced Analytical Techniques for Future this compound Research

| Technique | Application | Information Gained |

| HPLC-MS/MS | Analysis of lubricant composition. | Identification of parent compound, degradation products, and additive interactions. nih.gov |

| XPS | Surface analysis of tribofilms. | Elemental composition and chemical states of elements in the near-surface region. google.com |

| XANES | Detailed chemical structure of tribofilms. | Information on the local coordination environment and oxidation state of elements. google.com |

| FT-IR Spectroscopy | Structural analysis of the additive. | Identification of functional groups and monitoring of oxidative stability. google.com |

Sustainable Synthesis and Lifecycle Analysis for this compound Applications

The growing emphasis on environmental sustainability is a major driver of innovation in the chemical industry. For lubricant additives like this compound, future research will need to focus on developing more sustainable synthesis routes and conducting comprehensive lifecycle assessments to understand and mitigate their environmental impact.

The traditional synthesis of many organophosphorus compounds relies on petroleum-based feedstocks and can involve hazardous reagents. nih.gov A key area of future research will be the development of "green" synthesis pathways that utilize renewable raw materials and employ more environmentally benign reaction conditions. researchgate.netresearchgate.net This could involve the use of bio-based alcohols in the synthesis of the alkyl chains of the molecule. The principles of green chemistry, such as maximizing atom economy and minimizing waste, will be central to these efforts.

Furthermore, research into the biodegradability and ecotoxicity of this compound and its degradation products will be critical. The development of additives that are less persistent and have a lower potential for bioaccumulation is a major goal for the lubricant industry. researchgate.net Future research may focus on modifying the molecular structure of this compound to enhance its biodegradability without compromising its performance.

Q & A

Basic: What are the standard synthetic protocols for tridodecyl phosphorotetrathioate, and how do reaction conditions influence yield?

Answer:

this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical protocol involves reacting tridodecyl phosphite with elemental sulfur or thiolating agents under controlled temperatures (60–80°C) in anhydrous solvents like toluene. Key factors include:

- Molar ratios : Excess sulfur (1.5:1 molar ratio to phosphite) improves thioester formation .

- Catalysts : Lewis acids (e.g., AlCl₃) accelerate sulfur incorporation but may require post-synthesis purification .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but increase side reactions.

Data Table :

| Condition | Yield (%) | Purity (NMR) |

|---|---|---|

| Toluene, 70°C, 12h | 78 | 95% |

| DMF, 80°C, 8h | 65 | 88% |

| Reference : Phosphorothioate synthesis methodologies from phosphite precursors . |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?

Answer:

- ³¹P NMR : Primary tool for confirming thiophosphate bonds (δ 50–70 ppm for P=S vs. δ -10–20 ppm for P=O) .

- FTIR : S–P=O stretches at 650–750 cm⁻¹ distinguish thioesters from phosphates.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 587.3 for C₃₆H₇₅O₃PS₄).

Methodological Tips : - Degas solvents to prevent oxidation artifacts .

- Use deuterated chloroform for NMR to avoid solvent interference .

Advanced: How can conflicting data on the thermal stability of this compound be resolved across studies?

Answer:

Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) arise from:

- Analytical methods : TGA (ramp rate 10°C/min) vs. DSC (isothermal holds).

- Sample purity : Residual solvents lower observed stability .

Resolution Strategy :

Standardize testing protocols (e.g., ASTM E2550 for TGA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.